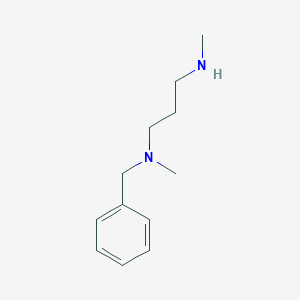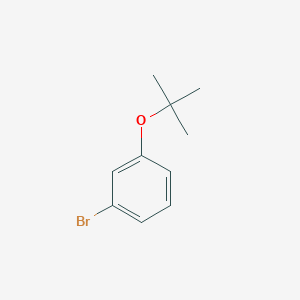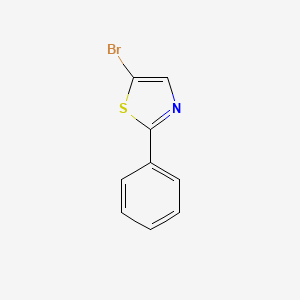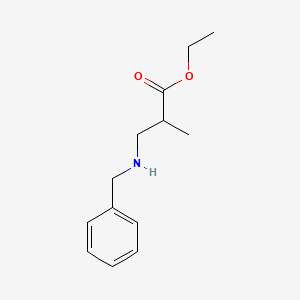![molecular formula C5H9ClO B1282921 [(Chloromethoxy)methyl]cyclopropane CAS No. 105688-12-8](/img/structure/B1282921.png)
[(Chloromethoxy)methyl]cyclopropane
Vue d'ensemble
Description
[(Chloromethoxy)methyl]cyclopropane, also known as CMCP, is a cyclic ether compound with a cyclopropane ring and a methylene bridge. It is an organometallic compound that has been used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and laboratory experiments. CMCP has been found to be a useful reagent in organic synthesis due to its ability to react with a variety of functional groups, making it a versatile reagent for a wide range of applications.
Applications De Recherche Scientifique
1. Chemical Structure and Reactivity Analysis
[(Chloromethoxy)methyl]cyclopropane, a small-ring compound, has been studied for its structural properties and reactivity. One study investigated the vapor-phase photochlorination of methyl-^(13)C-cyclopropane, yielding specific chlorides without forming other ^(13)C-position isomers, highlighting the selective reactivity of similar compounds (Renk et al., 1961).
2. Biochemical Processes and Enzyme Catalysis
Research on cyclopropane fatty acid synthases, which catalyze the formation of cyclopropane rings in unsaturated fatty acids, provides insights into biochemical processes involving cyclopropane compounds. This is crucial for understanding membrane phospholipids in bacteria and plants (Iwig et al., 2004).
3. Synthesis Techniques and Derivatives
Studies have explored various synthesis methods for cyclopropane derivatives. For instance, the reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane with different nucleophiles under varied conditions produces distinct products, demonstrating versatile synthetic routes for related compounds (Jończyk & Kmiotek-Skarżyńska, 1992).
4. Lipid Metabolism and Industrial Applications
Cyclopropane fatty acids, which can be converted to methylated fatty acids, show potential for industrial applications like biofuels due to their resistance to oxidization. Their production in organisms like Yarrowia lipolytica underlines the industrial potential of cyclopropane-related compounds (Czerwiec et al., 2019).
5. Medicinal Chemistry and Drug Development
Cyclopropane compounds are used in medicinal chemistry for creating biologically active compounds. Their constrained conformation has implications for improving activity and understanding bioactive conformations (Kazuta et al., 2002).
6. Organoelectrocatalysis in Chemical Synthesis
Recent advancements in organoelectrocatalysis have enabled direct cyclopropanation of methylene compounds, showcasing a novel approach to synthesize cyclopropane-fused compounds, which is relevant for creating structures similar to this compound (Jie et al., 2022).
Mécanisme D'action
Target of Action
The primary target of [(Chloromethoxy)methyl]cyclopropane is the double bond in alkenes or cycloalkenes . The compound interacts with these targets through a process known as cyclopropanation .
Mode of Action
The mode of action of this compound involves the reaction of carbenes with the double bond in alkenes or cycloalkenes to form cyclopropane structures . This process is known as cyclopropanation . The reaction usually leaves the stereochemistry of the double bond unchanged .
Biochemical Pathways
The biochemical pathway affected by this compound is the cyclopropanation reaction pathway . This pathway involves the formation of cyclopropane structures through the reaction of carbenes with the double bond in alkenes or cycloalkenes . The downstream effects of this pathway include the generation of highly reactive and interesting synthetic targets due to the highly strained nature of cyclopropane compounds .
Result of Action
The result of the action of this compound is the formation of cyclopropane structures . These structures are highly reactive and serve as interesting synthetic targets . Additionally, cyclopropanes are present in numerous biological compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the C-C-C bond angles in cyclopropane are smaller than the optimum angle, making the compound very reactive
Analyse Biochimique
Biochemical Properties
[(Chloromethoxy)methyl]cyclopropane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropane synthase enzymes, which are responsible for the formation of cyclopropane rings in natural products . These interactions are crucial for the compound’s incorporation into biological systems and its subsequent biochemical activities.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling molecules, leading to altered cellular responses . Additionally, it has been found to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been shown to inhibit certain enzymes involved in fatty acid metabolism by binding to their active sites . This binding interaction leads to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions but may degrade over extended periods, leading to altered biochemical activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects on metabolic pathways, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activities.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclopropane synthase and other cofactors that facilitate its incorporation into metabolic processes . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s biochemical activities.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s activity and function within the cell.
Propriétés
IUPAC Name |
chloromethoxymethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-7-3-5-1-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEOQFSJCPCUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546903 | |
| Record name | [(Chloromethoxy)methyl]cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105688-12-8 | |
| Record name | [(Chloromethoxy)methyl]cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(chloromethoxy)methyl]cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)
